5-(Tert-butyl)-1,2-dimethyl-1,6-dihydro-3(2H)-pyridinone
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Overview
Description
5-(Tert-butyl)-1,2-dimethyl-1,6-dihydro-3(2H)-pyridinone is an organic compound that belongs to the class of pyridinones. Pyridinones are heterocyclic compounds containing a pyridine ring with a ketone group. The tert-butyl group and the dimethyl substitutions on the pyridinone ring confer unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-1,2-dimethyl-1,6-dihydro-3(2H)-pyridinone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable diketone in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or ethanol
Temperature: Room temperature to reflux
Catalyst: Acid or base catalyst, such as sulfuric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-1,2-dimethyl-1,6-dihydro-3(2H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the tert-butyl and dimethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution
Major Products
Oxidation: N-oxides
Reduction: Alcohol derivatives
Substitution: Halogenated pyridinones
Scientific Research Applications
5-(Tert-butyl)-1,2-dimethyl-1,6-dihydro-3(2H)-pyridinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-1,2-dimethyl-1,6-dihydro-3(2H)-pyridinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,6-dibenzoylphenol: Another pyridinone derivative with similar structural features.
2-Butyl-2-tert-butyl-5,5-dimethylpyrrolidin-1-oxyl: A related compound with a pyrrolidine ring instead of a pyridine ring.
Uniqueness
5-(Tert-butyl)-1,2-dimethyl-1,6-dihydro-3(2H)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
5-tert-butyl-1,2-dimethyl-2,6-dihydropyridin-3-one |
InChI |
InChI=1S/C11H19NO/c1-8-10(13)6-9(7-12(8)5)11(2,3)4/h6,8H,7H2,1-5H3 |
InChI Key |
PLPMLAGTKBTIMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C=C(CN1C)C(C)(C)C |
Origin of Product |
United States |
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